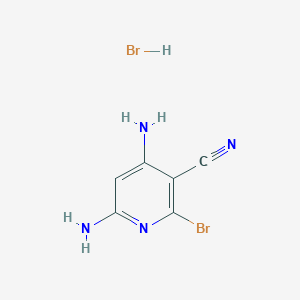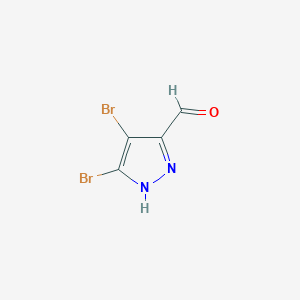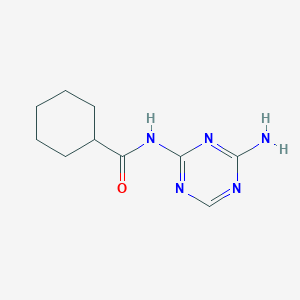
N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide is a chemical compound that belongs to the class of triazine derivatives Triazines are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide typically involves the reaction of 4-amino-1,3,5-triazine with cyclohexanecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. Purification steps, including crystallization and chromatography, are employed to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed:
- Oxidized derivatives with modified functional groups.
- Reduced forms with altered oxidation states.
- Substituted derivatives with new functional groups attached to the triazine ring .
Aplicaciones Científicas De Investigación
N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent.
Biological Research: It is used as a molecular probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to the disruption of essential biochemical pathways. In cancer cells, it may induce apoptosis by interfering with cell cycle regulation and promoting cell death . The exact molecular pathways involved depend on the specific biological context and the nature of the target .
Comparación Con Compuestos Similares
2-Amino-1,3,5-triazine: A basic triazine derivative with similar structural features but different functional groups.
4,6-Dichloro-1,3,5-triazine: A triazine derivative with chlorine substituents, known for its use in the synthesis of reactive dyes.
N-(4,6-Dimethyl-1,3,5-triazin-2-yl)cyclohexanecarboxamide: A structurally related compound with methyl groups on the triazine ring.
Uniqueness: N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide is unique due to the presence of both the amino group on the triazine ring and the cyclohexanecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
137782-90-2 |
|---|---|
Fórmula molecular |
C10H15N5O |
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
N-(4-amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C10H15N5O/c11-9-12-6-13-10(15-9)14-8(16)7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,11,12,13,14,15,16) |
Clave InChI |
RMBIQLGBGGPYQD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)NC2=NC=NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



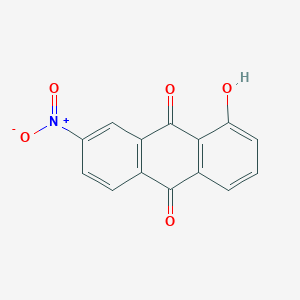
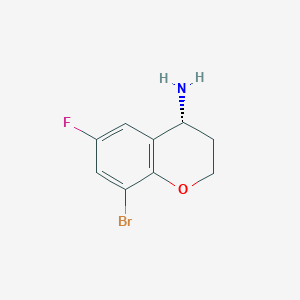
copper](/img/structure/B13133436.png)

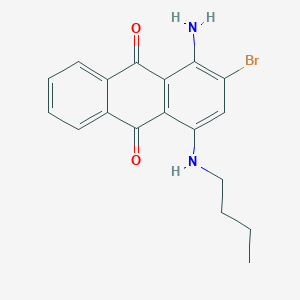
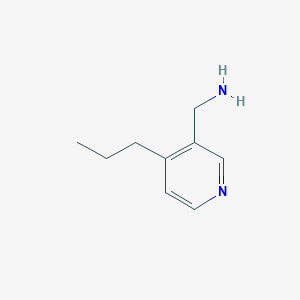
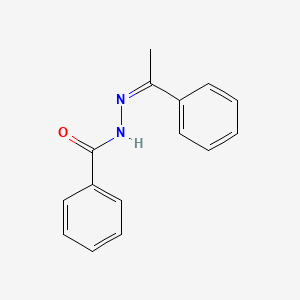
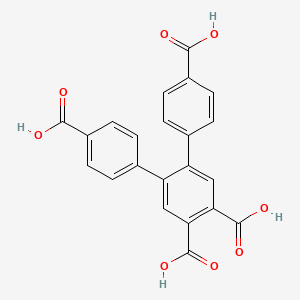
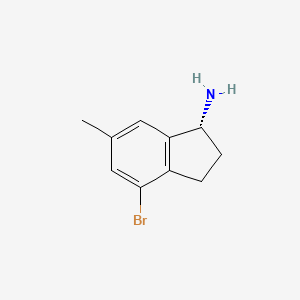
![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)
